2-(pyrazine-2-carboxamido)-N-(thiazol-2-yl)oxazole-4-carboxamide
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Description
2-(pyrazine-2-carboxamido)-N-(thiazol-2-yl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C12H8N6O3S and its molecular weight is 316.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Bioactive Heterocycles
Compounds related to 2-(pyrazine-2-carboxamido)-N-(thiazol-2-yl)oxazole-4-carboxamide have been synthesized and characterized for their potential anti-inflammatory, antimicrobial, and anticancer activities. The design and synthesis of these compounds involve strategic modifications to enhance their biological efficacy and explore their mechanism of action.
Yuvaraj et al. (2014) reported the synthesis of pyrazolothiazoles showing promising anti-inflammatory activity, indicating the potential of these compounds in the development of new anti-inflammatory agents (Yuvaraj et al., 2014).
Vicentini et al. (2005) synthesized pyrazole derivatives as photosynthetic electron transport inhibitors, presenting a novel approach to developing herbicides with specific modes of action (Vicentini et al., 2005).
Gezginci et al. (1998) explored the antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (Gezginci, Martin, & Franzblau, 1998).
Senthilkumar et al. (2021) evaluated the antibacterial, antifungal, and anticancer activities of a synthesized organic compound containing a pyrazine moiety, underscoring the broad spectrum of biological activities exhibited by these compounds (Senthilkumar, Umarani, & Satheesh, 2021).
Mechanistic Insights and Structural Activity Relationships
Research has also focused on understanding the structural requirements for biological activity, employing molecular modeling studies and structure-activity relationship (SAR) analyses to rationalize the activity of pyrazine derivatives.
- Palkar et al. (2017) conducted design, synthesis, and QSAR studies of benzo[d]thiazolyl substituted pyrazol-5-ones as antibacterial agents, providing insights into the structural determinants of antibacterial activity (Palkar et al., 2017).
Properties
IUPAC Name |
2-(pyrazine-2-carbonylamino)-N-(1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6O3S/c19-9(7-5-13-1-2-14-7)17-11-16-8(6-21-11)10(20)18-12-15-3-4-22-12/h1-6H,(H,15,18,20)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWYUJIXWHKCAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NC2=NC(=CO2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.